N-(2-(dimethylamino)ethyl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-3-methylisoxazole-5-carboxamide hydrochloride
Description
N-(2-(dimethylamino)ethyl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-3-methylisoxazole-5-carboxamide hydrochloride is a synthetic small molecule characterized by a benzothiazole core fused with a methyl-substituted isoxazole ring. The compound features a dimethylaminoethyl side chain, which enhances solubility via protonation of the tertiary amine under physiological conditions, and a 4-methoxy-7-methylbenzo[d]thiazol-2-yl group contributing to lipophilicity and target binding. The hydrochloride salt form improves bioavailability, a critical factor in therapeutic applications.
Properties
IUPAC Name |
N-[2-(dimethylamino)ethyl]-N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)-3-methyl-1,2-oxazole-5-carboxamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O3S.ClH/c1-11-6-7-13(24-5)15-16(11)26-18(19-15)22(9-8-21(3)4)17(23)14-10-12(2)20-25-14;/h6-7,10H,8-9H2,1-5H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCDIYBLVKLFOEN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(C=C1)OC)N=C(S2)N(CCN(C)C)C(=O)C3=CC(=NO3)C.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23ClN4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-(dimethylamino)ethyl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-3-methylisoxazole-5-carboxamide hydrochloride is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of neuroscience and pharmacology. This article provides a detailed examination of its biological activity, mechanisms of action, and relevant research findings.
- Molecular Formula : C18H22ClN3O4S
- Molecular Weight : 411.96 g/mol
- CAS Number : 1219217-93-2
Biological Activity
The compound exhibits a range of biological activities, primarily associated with its interactions with various neurotransmitter systems and receptors.
- Receptor Interaction :
- Neuroprotective Effects :
-
Antidepressant Activity :
- Preliminary studies suggest that the compound may exhibit antidepressant-like effects in animal models by influencing serotonin and norepinephrine levels .
Case Studies and Experimental Evidence
- Cognitive Enhancement :
- Neuroprotection in Ischemic Models :
- Behavioral Studies :
Data Summary
Scientific Research Applications
Anticancer Activity
Preliminary studies indicate that this compound acts as an inhibitor of histone deacetylase (HDAC), which plays a crucial role in cancer therapy. HDAC inhibitors can lead to increased acetylation of histones, altering gene expression and promoting apoptosis in cancer cells. This mechanism positions the compound as a candidate for further research in cancer therapeutics.
Anti-inflammatory Properties
The compound also exhibits anti-inflammatory effects, which may be attributed to its structural similarities with known anti-inflammatory agents. These properties suggest potential applications in treating inflammatory diseases.
Neurotransmitter Modulation
Due to its structural characteristics, the compound may modulate neurotransmitter systems, indicating possible applications in psychiatric disorders or neurodegenerative diseases.
The compound's biological activities can be summarized as follows:
| Activity | Description |
|---|---|
| Anticancer | Inhibits histone deacetylase, promoting apoptosis in cancer cells. |
| Anti-inflammatory | Exhibits properties that may alleviate inflammation. |
| Neurotransmitter Modulation | Potential effects on neurotransmitter systems suggest use in neurological disorders. |
Case Studies and Research Findings
Several studies have explored the therapeutic potential of this compound:
- A study highlighted its effectiveness as an HDAC inhibitor, demonstrating significant anticancer activity in vitro against various cancer cell lines.
- Research into its anti-inflammatory properties showed promising results in animal models, indicating potential for development into a therapeutic agent for conditions like arthritis.
Comparison with Similar Compounds
Structural Analogues and Functional Group Analysis
The compound shares structural homology with several classes of heterocyclic derivatives, including thiazoles, thiadiazoles, and sulfonamides. Key comparisons include:
Key Observations :
- The target compound’s benzo[d]thiazole-isoxazole scaffold is distinct from thiadiazole () or triazine () cores but shares aromatic heterocyclic features that facilitate π-π stacking in target binding.
Comparison of Methods :
- uses α-halo compounds (e.g., phenacyl bromide) for thiazole functionalization, whereas the target compound’s isoxazole may require nitrile oxide cycloaddition.
- Triethylamine (TEA) is a common catalyst in both the target’s inferred synthesis and ’s sulfonamide derivatization .
Pharmacokinetic and Toxicity Considerations
- Solubility : The hydrochloride salt form of the target compound likely confers superior aqueous solubility compared to neutral analogues like those in .
- Metabolic Stability : The methoxy group may reduce cytochrome P450-mediated oxidation, extending half-life relative to hydroxyl-containing compounds.
Q & A
Basic: How can researchers optimize synthetic routes for this compound?
Methodological Answer:
Synthesis optimization involves systematic variation of reaction parameters (temperature, solvent polarity, catalyst loading) using Design of Experiments (DoE) principles. For example:
- Stepwise coupling: Amide bond formation between the isoxazole-5-carboxamide and benzo[d]thiazole moieties requires anhydrous conditions (e.g., DMF as solvent) and coupling agents like HATU or EDCI .
- Salt formation: Hydrochloride salt generation is pH-dependent; titration with HCl in cold ether/THF mixtures ensures high purity .
Statistical tools like response surface methodology (RSM) can model interactions between variables (e.g., solvent polarity vs. reaction time) to maximize yield .
Basic: What spectroscopic techniques confirm the compound’s structural integrity?
Methodological Answer:
- 1H/13C NMR: Key signals include:
- Benzo[d]thiazole protons: Aromatic peaks at δ 7.2–8.1 ppm (integration for 4-methoxy and 7-methyl substituents) .
- Dimethylaminoethyl group: Singlet at δ 2.2–2.5 ppm (6H, N(CH3)2) .
- IR spectroscopy: Stretching frequencies for amide C=O (~1650 cm⁻¹) and tertiary amine N–H (~3300 cm⁻¹) confirm functional groups .
- HRMS: Exact mass verification (e.g., [M+H]+ calculated vs. observed) rules out side products .
Basic: What in vitro assays are suitable for preliminary bioactivity screening?
Methodological Answer:
- Target-based assays: Use kinase inhibition panels (e.g., EGFR, VEGFR) to assess binding affinity via fluorescence polarization .
- Cell viability assays: MTT or resazurin-based protocols in cancer cell lines (e.g., HeLa, MCF-7) with IC50 determination (48–72 hr exposure) .
- Solubility and stability: Pre-screen in PBS (pH 7.4) and simulated gastric fluid (pH 2.0) using HPLC-UV to identify degradation products .
Advanced: How do structural analogs inform SAR for this compound?
Methodological Answer:
Comparative analysis of analogs (e.g., from ) reveals:
| Structural Feature | Biological Impact |
|---|---|
| Dimethylaminoethyl side chain | Enhances solubility and membrane permeability |
| 4-Methoxybenzo[d]thiazole | Increases selectivity for kinase targets |
| Isoxazole ring methylation | Reduces metabolic instability in liver microsomes |
| Molecular docking (e.g., AutoDock Vina) can validate hypothesized binding modes to ATP pockets . |
Advanced: How to resolve contradictions in bioactivity data across studies?
Methodological Answer:
Discrepancies often arise from:
- Assay variability: Standardize protocols (e.g., ATP concentration in kinase assays) and use orthogonal methods (e.g., SPR vs. fluorescence quenching) .
- Cellular context: Compare results in isogenic cell lines (wild-type vs. mutant) to isolate target-specific effects .
- Data normalization: Apply Z-score or Grubbs’ test to identify outliers in dose-response curves .
Advanced: What computational strategies predict metabolic pathways?
Methodological Answer:
- In silico tools: Use GLORYx or SyGMa to predict Phase I/II metabolism (e.g., N-demethylation, glucuronidation) .
- MD simulations: Analyze cytochrome P450 binding to identify vulnerable sites (e.g., dimethylamino group oxidation) .
- Experimental validation: Cross-check with liver microsome assays (human vs. rodent) to confirm computational predictions .
Advanced: How to design in vivo studies addressing pharmacokinetic limitations?
Methodological Answer:
- Formulation: Use PEGylated liposomes or cyclodextrin complexes to improve aqueous solubility .
- Dosing regimen: Apply allometric scaling from rodent PK data (e.g., t1/2, Cmax) to estimate human-equivalent doses .
- Toxicology: Include histopathology (liver/kidney) and hematological markers (ALT, BUN) in repeat-dose studies .
Translational: What strategies bridge in vitro potency to in vivo efficacy?
Methodological Answer:
- Pharmacodynamic biomarkers: Quantify target modulation in tumor xenografts via Western blot (e.g., p-EGFR levels) .
- PK/PD modeling: Use NONMEM or Phoenix WinNonlin to correlate plasma exposure (AUC) with tumor growth inhibition .
- Resistance studies: Generate drug-tolerant cell lines via chronic exposure (6–8 weeks) to identify compensatory pathways .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
